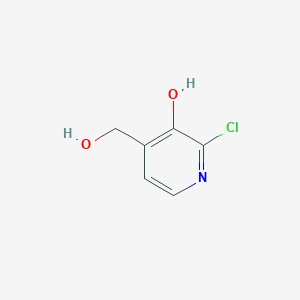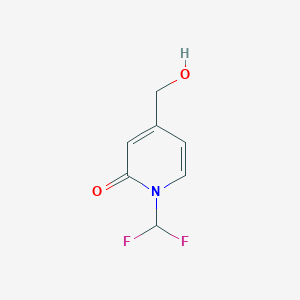
1-(Difluoromethyl)-4-(hydroxymethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-4-(hydroxymethyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core substituted with difluoromethyl and hydroxymethyl groups
Preparation Methods
The synthesis of 1-(Difluoromethyl)-4-(hydroxymethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and specific reaction environments to facilitate the desired transformations.
Chemical Reactions Analysis
1-(Difluoromethyl)-4-(hydroxymethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridinone ring can be reduced under specific conditions to yield different hydrogenated derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
1-(Difluoromethyl)-4-(hydroxymethyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a scaffold for designing inhibitors of specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-4-(hydroxymethyl)pyridin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects .
Comparison with Similar Compounds
1-(Difluoromethyl)-4-(hydroxymethyl)pyridin-2(1H)-one can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-4-(hydroxymethyl)pyridin-2(1H)-one: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical reactivity and biological activity.
4-(Hydroxymethyl)pyridin-2(1H)-one: Lacking the difluoromethyl group, this compound may have different physical and chemical properties.
1-(Difluoromethyl)-4-(methyl)pyridin-2(1H)-one: The presence of a methyl group instead of a hydroxymethyl group can influence the compound’s solubility and reactivity
Properties
Molecular Formula |
C7H7F2NO2 |
|---|---|
Molecular Weight |
175.13 g/mol |
IUPAC Name |
1-(difluoromethyl)-4-(hydroxymethyl)pyridin-2-one |
InChI |
InChI=1S/C7H7F2NO2/c8-7(9)10-2-1-5(4-11)3-6(10)12/h1-3,7,11H,4H2 |
InChI Key |
WNIALKWORXOTAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)C=C1CO)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662462.png)
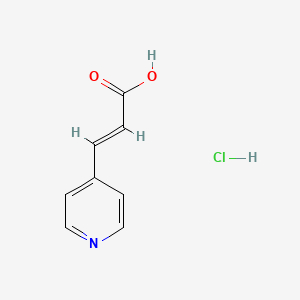

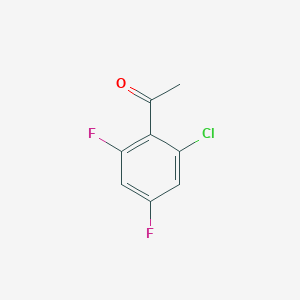
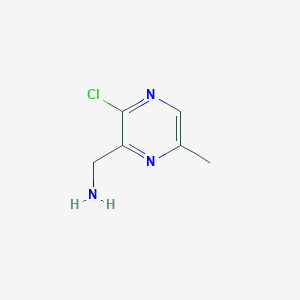
![N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine](/img/structure/B13662501.png)
![N-Boc-4-(1-piperazinyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13662506.png)
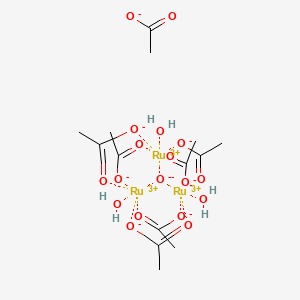
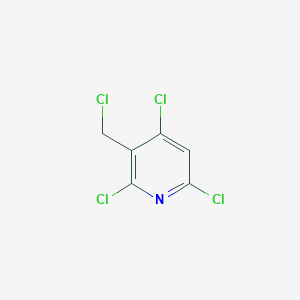
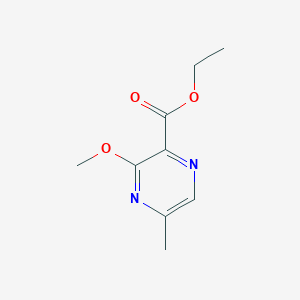
![Trans-1'-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride](/img/structure/B13662531.png)
![2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B13662538.png)

